4-Iodo-3-methylaniline
Overview
Description
4-Iodo-3-methylaniline (4-I-3-MA) is an aromatic amine compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. 4-I-3-MA is a colorless, crystalline solid that is soluble in water and is used in a variety of laboratory experiments. It is also known as 4-iodo-3-methylaniline hydrochloride and 4-iodo-3-methylaniline monohydrochloride.
Scientific Research Applications
Molecular Complex Formation
Research has explored the formation of molecular complexes combining 4-iodo-3-methylaniline with other substances. In particular, vividly red crystals are obtained from such combinations, with color changes influenced by factors like molecular disorder and proton transfer (Jones, Wilson, & Thomas, 2014).
Synthesis Processes
4-Iodo-3-methylaniline has been utilized in various synthesis processes. For instance, the synthesis of 2,6-diiodo-4-methylaniline, a derivative, demonstrated its application in creating iodo substituent aniline complexes, highlighting its potential in chemical synthesis (Kou Xiao-yan, 2011).
Crystal Structure Analysis
Studies involving the crystal structure analysis of various aniline derivatives, including 4-iodo-3-methylaniline, have been conducted to understand their molecular properties and potential applications in crystal engineering (Dey & Desiraju, 2004).
Environmental and Geochemical Studies
Research on the sorption, degradation, and transport of iodine species, including 4-iodo-3-methylaniline, in various geologic media has been significant in understanding environmental and geochemical processes (Hu, Moran, & Gan, 2012).
Spectral Analysis
Spectral analysis, particularly Fourier transform infrared and FT-Raman spectral analysis, has been conducted on similar compounds like 4-chloro-3-methylaniline, providing insights that could be relevant to the understanding of 4-iodo-3-methylaniline (Arjunan & Mohan, 2008).
Imaging and Therapy
A derivative, methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, derived from a chlorophyll-a and potentially 4-iodo-3-methylaniline derivative, has been found to be an effective imaging agent and photosensitizer for photodynamic therapy (Pandey et al., 2005).
Comparative Bio-distribution Studies
Research involving iodinated amino acids, which could include derivatives of 4-iodo-3-methylaniline, has explored their potential in oncologic imaging outside the brain (Lahoutte et al., 2003).
properties
IUPAC Name |
4-iodo-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISBOJCPTKUBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370193 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methylaniline | |
CAS RN |
4949-69-3 | |
Record name | 4-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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